molecular formula C14H11F3N2O4S B2743139 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide CAS No. 866151-87-3

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

Cat. No.: B2743139
CAS No.: 866151-87-3
M. Wt: 360.31
InChI Key: GKNKBRIXHHYNTN-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is an organic compound with the molecular formula C14H11F3N2O4S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonamide with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
  • 2-nitro-4-(trifluoromethyl)phenol
  • 2-nitro-4-(trifluoromethyl)benzyl chloride

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNKBRIXHHYNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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